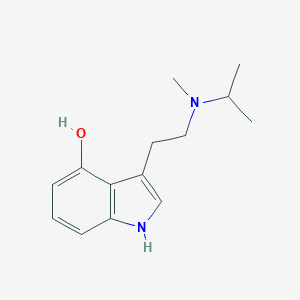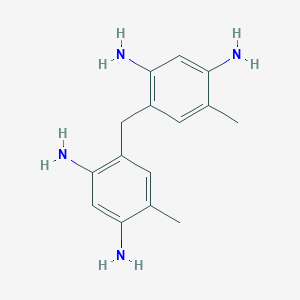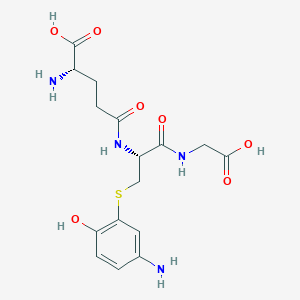
4-HO-MiPT
Vue d'ensemble
Description
Il est considéré comme un psychédélique sérotoninergique, similaire aux champignons magiques, au diéthylamide de l'acide lysergique (LSD) et à la mescaline . Sa structure moléculaire et ses effets pharmacologiques ressemblent quelque peu à ceux de la psilocine tryptamine, qui est le principal composé psychoactif des champignons magiques .
Applications De Recherche Scientifique
4-Hydroxy MIPT has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on serotonin receptors.
Medicine: Investigated for potential therapeutic uses in treating mental health disorders.
Industry: Used in the synthesis of other tryptamine derivatives for research purposes.
Mécanisme D'action
Le 4-hydroxy MIPT est considéré comme exerçant ses effets par agonisme partiel des récepteurs de la sérotonine, en particulier les récepteurs 5-HT2A et 5-HT1A . Cette interaction entraîne une neurotransmission modifiée, ce qui se traduit par des effets psychédéliques. Les cibles moléculaires et les voies du composé impliquent la modulation des taux de sérotonine dans le cerveau, similaire à d’autres psychédéliques sérotoninergiques .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-N-methyl-N-isopropyltryptamine is thought to be a serotonergic psychedelic . Like other serotonergic psychedelics, its method of action is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . It interacts with these receptors to induce its psychedelic effects .
Cellular Effects
The effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine on cells are similar to those of other serotonergic psychedelics. It influences cell function by interacting with serotonin receptors, impacting cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the onset of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is 15 to 45 minutes and has a duration of 4 to 6 hours, depending on the dose . The Shulgins also described problems with the stability of 4-Hydroxy-N-methyl-N-isopropyltryptamine, explaining that it discolors quickly if it is not kept in an inert atmosphere and in a freezer .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine vary with different dosages . At lower doses, it induces head twitch responses (HTRs), a common effect of serotonergic psychedelics . At higher doses, the effects begin declining after six hours .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-hydroxy MIPT a été décrite pour la première fois par Alexander Shulgin dans son livre TiHKAL. La voie de synthèse comprend les étapes suivantes :
Matière première : La synthèse commence avec le composé N-méthyl-N-isopropyltryptamine.
Hydroxylation : L’étape clé implique l’hydroxylation du cycle indole en position 4 pour introduire le groupe hydroxyle.
Méthodes de production industrielle
Les méthodes de production industrielle du 4-hydroxy MIPT ne sont pas bien documentées en raison de son statut de psychédélique moins connu. L’approche générale consisterait à mettre à l’échelle le processus de synthèse en laboratoire, en assurant les conditions de réaction appropriées et en maintenant les normes de pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-hydroxy MIPT subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les quinones correspondantes.
Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du cycle indole.
Substitution : Des réactions de substitution électrophile peuvent se produire au niveau du cycle indole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des réactifs électrophiles tels que les halogènes peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de quinones.
Réduction : Formation de dérivés indoles réduits.
Substitution : Formation de dérivés indoles halogénés.
4. Applications de la recherche scientifique
Le 4-hydroxy MIPT présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique.
Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine.
Médecine : Investigué pour ses utilisations thérapeutiques potentielles dans le traitement des troubles de la santé mentale.
Industrie : Utilisé dans la synthèse d’autres dérivés de la tryptamine à des fins de recherche.
Comparaison Avec Des Composés Similaires
Composés similaires
Psilocine (4-hydroxy-N,N-diméthyltryptamine) : Le principal composé psychoactif des champignons magiques.
4-Hydroxy-N-méthyl-N-propyltryptamine (4-HO-MPT) : Un homologue supérieur de la psilocine.
4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT) : Une autre tryptamine psychédélique aux effets similaires.
Unicité
Le 4-hydroxy MIPT est unique en raison de sa structure de substitution spécifique, qui comprend un groupe méthyle et un groupe isopropyle sur l’atome d’azote. Cette variation structurelle entraîne des effets pharmacologiques distincts par rapport à d’autres tryptamines .
Propriétés
IUPAC Name |
3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGHZCQFXXWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228492 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77872-43-6 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-methyl-N-isopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure-activity relationship (SAR) of N-methyl-N-isopropyltryptamines (MiPTs), particularly focusing on 4-HO-MiPT?
A1: Research indicates that variations in the aromatic oxygen substituents of MiPTs can significantly impact their hallucinogenic activity. [, ] For instance, this compound, with a hydroxyl group at the 4-position, demonstrated a "classic hallucinogenic profile" in human subjects. [] This is in contrast to its 5-methoxy congener, 5-MeO-MiPT, which primarily induced heightened conceptual stimulation without prominent visual effects. [] This suggests that the position of the oxygen substituent on the aromatic ring plays a crucial role in determining the qualitative nature of the psychedelic experience.
Q2: Are there any insights into the structural characteristics of this compound?
A2: Yes, the crystal structure of this compound fumarate salt has been determined. [] The analysis revealed a two-dimensional network of ions stabilized by N—H⋯O and O—H⋯O hydrogen bonds. [] This structural information can be valuable for understanding its interactions with biological targets and for developing computational models.
Q3: What are the implications of unsymmetrical nitrogen substitution in MiPTs like this compound?
A3: Studies have shown that compared to their symmetrical dimethyl counterparts, MiPTs, including this compound, exhibit increased potency and oral activity due to the unsymmetrical nitrogen substitution. [, ] This difference in pharmacological profile highlights the significance of this structural feature.
Q4: What analytical techniques have been used to characterize this compound?
A4: While specific analytical techniques for this compound were not detailed in the provided abstracts, related research on similar compounds often utilizes gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. [] These techniques are commonly employed in analytical chemistry to separate, identify, and quantify different components within a sample.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)









